
3-Biphenylacetic acid, 5-chloro-4'-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Biphenylacetic acid, 5-chloro-4’-methoxy- is an organic compound with the molecular formula C15H13ClO3 It is a derivative of biphenylacetic acid, featuring a chlorine atom at the 5-position and a methoxy group at the 4’-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 5-chloro-4’-methoxy- can be achieved through several steps:
Bromination of Biphenyl: Biphenyl is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromobiphenyl.
Methoxylation: The 4-bromobiphenyl undergoes a methoxylation reaction with sodium methoxide to introduce the methoxy group at the 4’-position.
Chlorination: The methoxylated biphenyl is then chlorinated using thionyl chloride to introduce the chlorine atom at the 5-position.
Acetylation: Finally, the chlorinated biphenyl is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 3-Biphenylacetic acid, 5-chloro-4’-methoxy-.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Biphenylacetic acid, 5-chloro-4’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
科学研究应用
3-Biphenylacetic acid, 5-chloro-4’-methoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Biphenylacetic acid, 5-chloro-4’-methoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX). The presence of the methoxy and chlorine groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Biphenylacetic acid: Lacks the chlorine and methoxy groups, resulting in different chemical and biological properties.
5-Chloro-3-biphenylacetic acid: Similar structure but without the methoxy group.
4’-Methoxy-3-biphenylacetic acid: Similar structure but without the chlorine atom.
Uniqueness
3-Biphenylacetic acid, 5-chloro-4’-methoxy- is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
属性
CAS 编号 |
75852-52-7 |
|---|---|
分子式 |
C15H13ClO3 |
分子量 |
276.71 g/mol |
IUPAC 名称 |
2-[3-chloro-5-(4-methoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-4-2-11(3-5-14)12-6-10(8-15(17)18)7-13(16)9-12/h2-7,9H,8H2,1H3,(H,17,18) |
InChI 键 |
GGDOTGBOIHPILT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


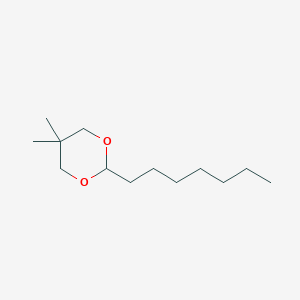
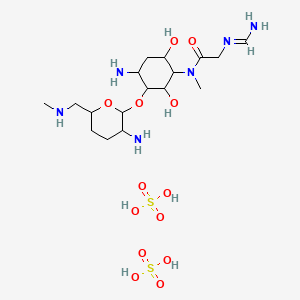
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
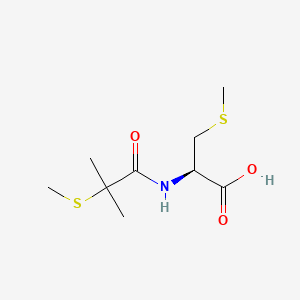
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)

![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
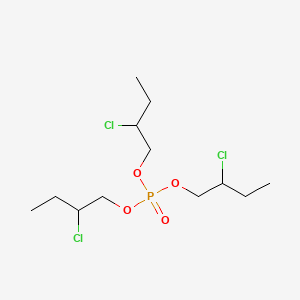

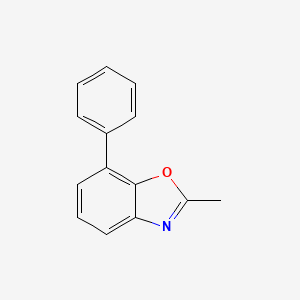
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
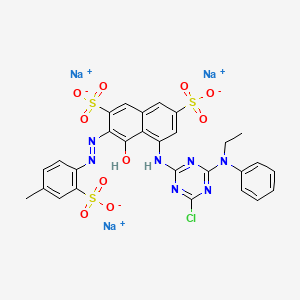
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)
